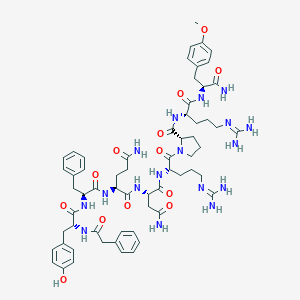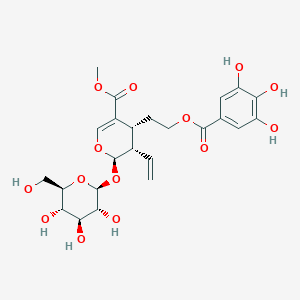![molecular formula C20H23ClN2O3 B238388 N-(4-{[(4-chlorophenyl)acetyl]amino}-2-methoxyphenyl)pentanamide](/img/structure/B238388.png)
N-(4-{[(4-chlorophenyl)acetyl]amino}-2-methoxyphenyl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[(4-chlorophenyl)acetyl]amino}-2-methoxyphenyl)pentanamide, commonly known as CMA-676, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer. This compound belongs to the class of acylphenyl urea derivatives and has been shown to have potent anti-tumor activity in various cancer cell lines.
Mécanisme D'action
CMA-676 inhibits the polymerization of tubulin, a protein that is essential for cell division. This leads to cell cycle arrest and ultimately, apoptosis. The inhibition of tubulin polymerization is achieved by binding to the colchicine-binding site on tubulin, which is involved in microtubule assembly. CMA-676 has been shown to have a higher affinity for the colchicine-binding site than colchicine itself, making it a potent inhibitor of tubulin polymerization.
Biochemical and Physiological Effects:
CMA-676 has been shown to have potent anti-tumor activity in preclinical models. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. In addition, CMA-676 has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of CMA-676 is its potent anti-tumor activity in preclinical models. In addition, the synthesis of this compound is relatively simple and can be easily scaled up for larger production. However, one of the limitations of CMA-676 is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the development of CMA-676. One potential direction is the development of analogs with improved solubility and pharmacokinetic properties. Another direction is the evaluation of CMA-676 in combination with other anti-cancer agents, such as chemotherapy or immunotherapy. In addition, the development of targeted delivery systems for CMA-676 could improve its efficacy and reduce toxicity in normal cells. Overall, the development of CMA-676 and its analogs holds promise for the treatment of cancer.
Méthodes De Synthèse
The synthesis of CMA-676 involves the reaction of 4-chlorophenylacetic acid with 2-methoxyaniline to form 4-{[(4-chlorophenyl)acetyl]amino}-2-methoxyphenyl)aniline. This intermediate is then reacted with pentanoyl chloride to form the final product, N-(4-{[(4-chlorophenyl)acetyl]amino}-2-methoxyphenyl)pentanamide. The synthesis of this compound is relatively simple and can be easily scaled up for larger production.
Applications De Recherche Scientifique
CMA-676 has been extensively studied for its anti-tumor activity in preclinical models. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. The mechanism of action of CMA-676 involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.
Propriétés
Nom du produit |
N-(4-{[(4-chlorophenyl)acetyl]amino}-2-methoxyphenyl)pentanamide |
|---|---|
Formule moléculaire |
C20H23ClN2O3 |
Poids moléculaire |
374.9 g/mol |
Nom IUPAC |
N-[4-[[2-(4-chlorophenyl)acetyl]amino]-2-methoxyphenyl]pentanamide |
InChI |
InChI=1S/C20H23ClN2O3/c1-3-4-5-19(24)23-17-11-10-16(13-18(17)26-2)22-20(25)12-14-6-8-15(21)9-7-14/h6-11,13H,3-5,12H2,1-2H3,(H,22,25)(H,23,24) |
Clé InChI |
QLVVQQZNCJUCAC-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl)OC |
SMILES canonique |
CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2-chloro-4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B238312.png)


![N-{4-[(4-butoxybenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B238322.png)
![N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide](/img/structure/B238325.png)


![2-(3,4-dimethylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B238331.png)

![(1'S,2R,5'R)-5,7-Dihydroxy-6',6'-dimethyl-6-(3-methylbutanoyl)spiro[3,4-dihydrochromene-2,2'-bicyclo[3.1.1]heptane]-8-carbaldehyde](/img/structure/B238337.png)

![5-chloro-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B238350.png)
![3,4-dimethyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B238352.png)